4-Bromo-6,8-dioxabicyclo[3.2.1]octane 4-Bromo-6,8-dioxabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 20583-50-0
VCID: VC19705691
InChI: InChI=1S/C6H9BrO2/c7-5-2-1-4-3-8-6(5)9-4/h4-6H,1-3H2
SMILES:
Molecular Formula: C6H9BrO2
Molecular Weight: 193.04 g/mol

4-Bromo-6,8-dioxabicyclo[3.2.1]octane

CAS No.: 20583-50-0

Cat. No.: VC19705691

Molecular Formula: C6H9BrO2

Molecular Weight: 193.04 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6,8-dioxabicyclo[3.2.1]octane - 20583-50-0

Specification

CAS No. 20583-50-0
Molecular Formula C6H9BrO2
Molecular Weight 193.04 g/mol
IUPAC Name 4-bromo-6,8-dioxabicyclo[3.2.1]octane
Standard InChI InChI=1S/C6H9BrO2/c7-5-2-1-4-3-8-6(5)9-4/h4-6H,1-3H2
Standard InChI Key MAIUQAOEFRYBOB-UHFFFAOYSA-N
Canonical SMILES C1CC(C2OCC1O2)Br

Introduction

Structural and Molecular Characteristics

Core Framework and Stereochemistry

The bicyclo[3.2.1]octane system consists of a seven-membered ring fused to a five-membered ring, creating a rigid, three-dimensional structure. The oxygen atoms occupy the 6- and 8-positions, while the bromine atom is positioned at the 4-carbon. This arrangement imposes significant steric and electronic constraints, influencing both reactivity and isomerism .

Axial vs. Equatorial Bromine Substitution

The bromine substituent can adopt axial or equatorial orientations, leading to distinct stereoisomers. Studies demonstrate that the axial isomer (4(a)-bromo) exhibits higher reactivity in ring-opening polymerizations compared to the equatorial isomer (4(e)-bromo), likely due to reduced steric hindrance and favorable orbital alignment for nucleophilic attack .

Synthesis and Optimization Strategies

Stepwise Synthesis from Acrolein Dimer

A seminal synthesis route begins with 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer), proceeding through six reaction steps :

  • Reduction and Bromination: Sodium borohydride reduction followed by bromination yields a mixture of 4(a)- and 4(e)-bromo-6,8-dioxabicyclo[3.2.1]octane .

  • Cyclization: Intramolecular ether formation under acidic conditions completes the bicyclic framework.

  • Stereochemical Separation: Chromatographic techniques isolate axial and equatorial isomers.

Catalytic Enhancements

The use of Lewis acids (e.g., antimony pentachloride) improves reaction efficiency by stabilizing transition states and reducing side reactions .

Chemical Reactivity and Mechanistic Insights

Ring-Opening Polymerization

4-Bromo-6,8-dioxabicyclo[3.2.1]octane undergoes cationic ring-opening polymerization under controlled conditions. Key findings include:

  • Initiation: Strong Lewis acids (e.g., SbF5\text{SbF}_5, SbCl5\text{SbCl}_5) or protic acids (e.g., trifluoromethanesulfonic acid) initiate propagation .

  • Temperature Dependence: Polymerization proceeds sluggishly at low temperatures (-60°C to 0°C), favoring cyclic dimer formation over linear polymers .

Cyclodimerization of Axial Isomer

The axial isomer predominantly forms a cyclic dimer (6) via a bromonium ion intermediate, as evidenced by reductive debromination studies :

Sa (axial)SbCl5Cyclic Dimer 6Bu3SnHCyclic Dimer 2 (debrominated)\text{Sa (axial)} \xrightarrow{\text{SbCl}_5} \text{Cyclic Dimer 6} \xrightarrow{\text{Bu}_3\text{SnH}} \text{Cyclic Dimer 2 (debrominated)}

Applications in Materials and Medicinal Chemistry

Polysaccharide Analogues

Research Challenges and Future Directions

Data Gaps and Methodological Limitations

  • Physical Properties: Experimental data on density, boiling point, and solubility remain scarce.

  • Scalability: Current synthesis routes are low-yielding and require optimization for industrial applications .

Emerging Opportunities

  • Stereoselective Catalysis: Developing chiral catalysts to control axial/equatorial isomer ratios.

  • Hybrid Materials: Incorporating brominated bicyclic units into metal-organic frameworks (MOFs) for gas storage.

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